molecular formula C7H12ClN3 B13839287 5-Cyclopropyl-4-methyl-1H-pyrazol-3-amine Hydrochloride

5-Cyclopropyl-4-methyl-1H-pyrazol-3-amine Hydrochloride

Cat. No.: B13839287
M. Wt: 173.64 g/mol
InChI Key: CGZZMRPJEXABOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-4-methyl-1H-pyrazol-3-amine Hydrochloride: is a chemical compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-4-methyl-1H-pyrazol-3-amine Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 4-methyl-3-oxobutanoic acid, followed by cyclization to form the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-4-methyl-1H-pyrazol-3-amine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring .

Scientific Research Applications

Chemistry: In chemistry, 5-Cyclopropyl-4-methyl-1H-pyrazol-3-amine Hydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a versatile intermediate in organic synthesis .

Biology: Its unique structure allows it to interact with various biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in developing new drugs, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable for producing various industrial products .

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-4-methyl-1H-pyrazol-3-amine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: 5-Cyclopropyl-4-methyl-1H-pyrazol-3-amine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

5-cyclopropyl-4-methyl-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C7H11N3.ClH/c1-4-6(5-2-3-5)9-10-7(4)8;/h5H,2-3H2,1H3,(H3,8,9,10);1H

InChI Key

CGZZMRPJEXABOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1N)C2CC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.